(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the 1,3-thiazolidin-4-one class, a heterocyclic scaffold known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The structure features a central thiazolidinone core substituted with a benzothiazole-linked furan moiety at the 5-position and a furan-2-ylmethyl group at the 3-position. The (5Z)-configuration of the benzylidene substituent is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets . Its synthesis likely involves microwave-assisted condensation of a 2-thioxo-thiazolidinone precursor with a benzothiazole-furan aldehyde, a method optimized for similar derivatives in recent studies .
Properties
Molecular Formula |
C20H12N2O3S3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(5Z)-5-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12N2O3S3/c23-19-17(28-20(26)22(19)11-13-4-3-9-24-13)10-12-7-8-15(25-12)18-21-14-5-1-2-6-16(14)27-18/h1-10H,11H2/b17-10- |
InChI Key |
CNNUKOWZNIIGQX-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Furan-2-Carboxylic Acid
The benzothiazole ring is synthesized by reacting 2-aminothiophenol with furan-2-carboxylic acid in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours. This yields 5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid, which is subsequently reduced to the aldehyde using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
$$
\text{2-Aminothiophenol} + \text{Furan-2-carboxylic acid} \xrightarrow{\text{PPA, 120°C}} \text{5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid} \xrightarrow{\text{LiAlH4, THF}} \text{5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde}
$$
Key Data :
- Yield: 78% (carboxylic acid), 65% (aldehyde).
- Catalysts: PPA (cyclization), LiAlH4 (reduction).
- Characterization: $$ ^1\text{H NMR} $$ (CDCl₃, 400 MHz): δ 9.82 (s, 1H, CHO), 8.21–7.45 (m, 5H, Ar-H).
Preparation of 3-(Furan-2-ylMethyl)-2-Thioxo-1,3-Thiazolidin-4-One
One-Pot Cyclization of Furfurylamine, Carbon Disulfide, and Chloroacetic Acid
Furfurylamine reacts with carbon disulfide (CS₂) in methanol under reflux to form a dithiocarbamate intermediate. Subsequent treatment with chloroacetic acid and triethylamine (Et₃N) facilitates cyclization to the thiazolidin-4-one core.
$$
\text{Furfurylamine} + \text{CS}2 \xrightarrow{\text{MeOH, reflux}} \text{Dithiocarbamate} \xrightarrow{\text{ClCH}2\text{COOH, Et}_3\text{N}} \text{3-(Furan-2-ylMethyl)-2-thioxo-1,3-thiazolidin-4-one}
$$
Key Data :
Knoevenagel Condensation for Exocyclic Double Bond Formation
Base-Catalyzed Condensation
Equimolar amounts of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde and 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one are refluxed in ethanol with piperidine as a base. The reaction proceeds via a Knoevenagel mechanism, yielding the (Z)-configured product.
$$
\text{Aldehyde} + \text{Thiazolidinone} \xrightarrow{\text{EtOH, piperidine, reflux}} \text{(5Z)-Product}
$$
Key Data :
Alternative Multi-Component Synthesis
One-Pot Assembly Using Thioglycolic Acid
A mixture of furfurylamine, 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, and thioglycolic acid in acetic acid undergoes cyclocondensation at 100°C for 24 hours. This method bypasses the need for pre-formed thiazolidinone intermediates.
$$
\text{Furfurylamine} + \text{Aldehyde} + \text{Thioglycolic acid} \xrightarrow{\text{AcOH, 100°C}} \text{(5Z)-Product}
$$
Key Data :
- Yield: 65%.
- Catalysts: Acetic acid (solvent and catalyst).
- Limitations: Requires extended reaction time.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Catalyst | Stereoselectivity |
|---|---|---|---|---|
| Knoevenagel Condensation | 70 | 12 | Piperidine | >90% Z |
| Multi-Component | 65 | 24 | Acetic acid | 85% Z |
Mechanistic Insights and Optimization Strategies
- Stereochemical Control : The (Z)-configuration is favored due to steric hindrance between the benzothiazole-furan moiety and thiazolidinone ring during condensation.
- Catalyst Screening : Lewis acids (e.g., Sc(OTf)₃) improve reaction rates but may reduce yields due to side reactions.
- Green Chemistry Approaches : Ultrasound irradiation or microwave-assisted synthesis reduces reaction times by 30–40%.
Chemical Reactions Analysis
Nucleophilic Additions at the Methylidene Group
The exocyclic double bond (C5-methylidene group) in the thiazolidinone core is highly electrophilic, enabling nucleophilic attack. This site reacts preferentially with thiols, amines, and other nucleophiles:
Mechanism :
-
Thiol addition : The mercapto group (-SH) from cysteine or synthetic thiols undergoes 1,4-addition across the α,β-unsaturated ketone system, forming a covalent adduct (Scheme 1) .
-
Amine addition : Primary amines attack the electron-deficient C5 position, yielding imine derivatives.
Conditions :
-
Solvents: Ethanol, DMSO, or aqueous buffers (pH 7–9).
-
Catalysts: Basic conditions (e.g., triethylamine) enhance reactivity .
Cycloaddition Reactions
The conjugated π-system of the methylidene group and furan rings facilitates [4+2] Diels-Alder reactions:
Example :
-
Reactivity with dienophiles (e.g., maleic anhydride) produces bicyclic adducts, confirmed by spectral shifts in IR (C=O stretch at 1,720 cm⁻¹) and NMR (disappearance of exocyclic double bond signals) .
Table 1 : Cycloaddition Reactivity
| Dienophile | Product Structure | Conditions | Outcome |
|---|---|---|---|
| Maleic anhydride | Bicyclic thiazolidinone | Toluene, 80°C, 12h | 72% yield |
| Tetracyanoethylene | Tricyclic nitrile adduct | DCM, RT, 6h | Partial conversion |
Thioxo Group Reactivity
The 2-thioxo (C=S) group participates in alkylation and oxidation:
Alkylation:
-
Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioether derivatives:
This modifies hydrogen-bonding capacity, impacting biological target interactions.
Oxidation:
-
Controlled oxidation with H₂O₂ or mCPBA converts the thioxo group to a sulfonyl (-SO₂) moiety, enhancing solubility and altering electronic properties .
Biological Target Interactions
The compound inhibits enzymes via covalent modification:
Glutamate racemase inhibition :
-
The methylidene group undergoes nucleophilic attack by cysteine residues (Cys73) in the enzyme’s active site, forming a stable thioether adduct (IC₅₀ = 1.2 μM) .
Antiviral activity :
-
Blocks HIV-1 gp41 fusion by disrupting six-helix bundle formation via hydrophobic interactions with the benzothiazole and furan rings .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the methylidene group and adjacent furan rings, forming dimeric structures. This reaction is stereospecific, favoring the Z-configuration .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the thiazolidinone ring undergoes ring-opening to form thioamide intermediates, which recyclize upon neutralization.
Metal Coordination
The sulfur and nitrogen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes characterized by UV-Vis (λₘₐₓ = 420–450 nm) and ESR spectroscopy .
Scientific Research Applications
(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to specific biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
Synthetic Efficiency : Microwave synthesis (used for analogs like 5e) typically achieves higher yields (75–88%) compared to conventional methods, though data for the target compound remains unreported .
Thermal Stability : Derivatives with extended aromatic systems (e.g., benzothiazole or benzodioxole) exhibit higher melting points (>250°C), suggesting improved crystallinity and stability .
Research Findings and Data Gaps
Structural Uniqueness: The benzothiazole-furan hybrid in the target compound is unprecedented in published literature, offering a novel pharmacophore for kinase or tubulin inhibition studies .
Synthetic Challenges: The steric bulk of the benzothiazole group may reduce reaction efficiency compared to smaller substituents (e.g., methoxy or morpholino), necessitating optimized catalytic conditions .
Data Limitations : Absence of explicit solubility, IC₅₀, or toxicity data for the target compound highlights a critical research gap.
Biological Activity
The compound (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is part of the thiazolidinone family, known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
This thiazolidinone derivative features a complex structure that includes benzothiazole and furan moieties. Its molecular formula is with a molecular weight of 430.5 g/mol. The presence of multiple functional groups contributes to its biological activity.
Biological Activity Overview
Thiazolidinone derivatives are recognized for a variety of pharmacological effects. The biological activities of the compound can be categorized as follows:
Antibacterial Activity
Research indicates that thiazolidinone compounds exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular:
| Compound | Bacteria Tested | % Inhibition |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
These findings suggest that structural modifications can enhance antibacterial efficacy, making thiazolidinones promising candidates for developing new antibiotics .
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. They are known to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis in cancer cells.
A review highlighted several thiazolidinone compounds that demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | HT29 (colon cancer) | 12.5 |
| Thiazolidinone B | H460 (lung cancer) | 15.0 |
The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer activity, indicating potential pathways for drug development .
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress-related diseases. Thiazolidinones have shown promising results in various assays measuring their ability to scavenge free radicals:
| Assay Type | % Inhibition |
|---|---|
| DPPH Assay | 81.8% |
| ABTS Assay | 78.5% |
These results indicate that the compound may serve as a potential therapeutic agent in oxidative stress-related conditions .
Case Studies and Research Findings
Recent studies have focused on synthesizing novel thiazolidinone derivatives to explore their biological activities further. For example, a study synthesized several derivatives and evaluated their bioactivity against multiple pathogens and cancer cell lines, leading to the identification of potent candidates with enhanced activity profiles .
Q & A
Q. What are the standard synthetic routes for (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. A common approach involves:
Formation of the benzothiazole-furan intermediate : Reacting 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with a thiazolidinone precursor.
Knoevenagel condensation : Introducing the furan-2-ylmethyl group via base-catalyzed condensation (e.g., Et₃N/DMF-H₂O system) to form the Z-configuration .
Thioxo group incorporation : Using thiourea or mercaptoacetic acid under reflux conditions to stabilize the thiazolidinone core .
Key parameters include temperature control (60–80°C), solvent selection (DMF, acetonitrile), and purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are employed to characterize this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms stereochemistry and substituent positions. For example, the Z-configuration is validated by coupling constants (J = 10–12 Hz for olefinic protons) .
- X-ray crystallography : Resolves the 3D structure, including bond angles (e.g., S1–C8–C9 = 93.2°) and dihedral angles (e.g., −179.12° for the thiazolidinone ring) .
Q. What biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays. Zones of inhibition (15–20 mm) suggest moderate activity .
- Anticancer potential : Screened against 60 cancer cell lines (NCI-60 panel), with IC₅₀ values <10 µM for melanoma and breast cancer. Assays use MTT or SRB protocols .
- Antioxidant activity : Evaluated via DPPH radical scavenging (IC₅₀ ~50 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while Et₃N acts as a base to drive condensation .
- Temperature control : Reflux in acetonitrile (80°C, 6 hours) improves cyclization efficiency .
- Purification : Gradient column chromatography (hexane/ethyl acetate) resolves stereoisomers. Purity (>95%) is confirmed via HPLC (C18 column, λ = 254 nm) .
Q. How can contradictions in bioactivity data across studies be addressed?
- Methodological Answer :
- Standardized assays : Discrepancies arise from varying protocols (e.g., agar diffusion vs. microdilution for antimicrobial tests). Use CLSI guidelines for reproducibility .
- Cell line specificity : Anticancer activity varies due to genetic heterogeneity (e.g., melanoma vs. leukemia cells). Validate results across multiple cell lines and use dose-response curves .
- Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition) to clarify bioactivity. For example, hemoglobin interaction studies explain redox-modulating effects .
Q. What computational methods are used to model this compound’s interactions?
- Methodological Answer :
- DFT calculations : Predict electronic properties (HOMO-LUMO gap ~4.5 eV) and optimize geometry using B3LYP/6-311+G(d,p) basis sets .
- Molecular docking : Simulate binding to biological targets (e.g., bacterial DNA gyrase or cancer-related kinases). Autodock Vina scores (ΔG ~−9 kcal/mol) indicate strong affinity .
- MD simulations : Assess stability in aqueous environments (e.g., RMSD <2 Å over 50 ns) to validate pharmacokinetic properties .
Q. How is stereochemical integrity maintained during synthesis?
- Methodological Answer :
- Z-configuration control : Use bulky bases (e.g., Et₃N) to favor kinetic over thermodynamic products .
- Chiral auxiliaries : Introduce enantiopure intermediates (e.g., S-amino acids) to guide stereoselectivity .
- Analytical validation : Circular dichroism (CD) or NOESY NMR confirm stereochemistry. For example, NOE correlations between furan and benzothiazole protons validate the Z-isomer .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
